2,3-DIPHOSPHO-D-GLYCERIC ACID PENTASODIUM SALT
Overview
Description
Synthesis Analysis
The synthesis of 2,3-diphospho-D-glyceric acid derivatives has been explored in various studies. Negelein's research on the synthesis, determination, analysis, and properties of 1,3-diphosphoglyceric Acid highlighted a methodology that involves the catalysis of glyceraldehyde 3-phosphate, phosphate, and acetaldehyde into DPGA and ethanol (Negelein, 1957). Additionally, Baer and Robinson synthesized a racemic analogue of 2,3-diphospho-D-glyceric acid, demonstrating the potential for synthesizing similar compounds (Baer & Robinson, 1971).
Scientific Research Applications
Salting-out and Salting-in Effects : A study explores the salting-out and salting-in effects of various organic compounds, including Pentasodium phytate. This compound shows a pronounced salting-out effect, meaning it can promote the separation of certain substances from a mixture, useful in extraction processes (Grundl et al., 2017).
Toxicological Study : Another research focuses on the pentasodium salt of diethylenetriaminepentaacetic acid, used in the chemical industry, evaluating its toxic properties and establishing safe exposure levels (Ogudov et al., 2022).
Lead Interaction with Red Blood Cells : A study from 1929 investigates how lead interacts with the constituents of red blood cells, including lead diphospho glycerate, a compound related to 2,3-Diphospho-D-glyceric acid pentasodium salt, and its effects on cell fragility and toxicity (Maxwell & Bischoff, 1929).
Synthesis and Evaluation of Derivatives : The synthesis of 2,3-O-Dipalmitoyl-D-glyceric acid from D-glyceric acid calcium salt and its cytotoxicity evaluation demonstrates the potential for creating derivatives of 2,3-Diphospho-D-glyceric acid for specific applications (Sato et al., 2012).
Synthesis of Analogues : Research on synthesizing racemic analogues of 2,3-Diphospho-D-glyceric acid, which could be significant in understanding the compound's role in biochemical processes, has been conducted (Baer & Robinson, 1971).
Method for Analysis : A method for assaying 2,3-diphosphoglyceric acid (DPG) has been described, involving the stoichiometric conversion of 2,3-DPG for measurement, which is crucial in biochemical analysis (Keitt, 1971).
Safety And Hazards
Future Directions
properties
IUPAC Name |
pentasodium;(2R)-2,3-diphosphonatooxypropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8O10P2.5Na/c4-3(5)2(13-15(9,10)11)1-12-14(6,7)8;;;;;/h2H,1H2,(H,4,5)(H2,6,7,8)(H2,9,10,11);;;;;/q;5*+1/p-5/t2-;;;;;/m1...../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPRMRMXBVAUXKZ-WXQRJNCRSA-I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H](C(=O)[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3Na5O10P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 2762423 |
Citations
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